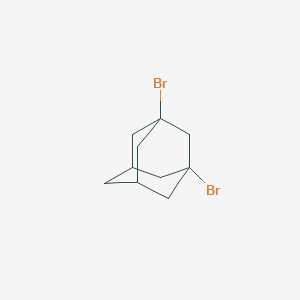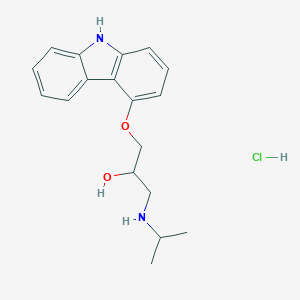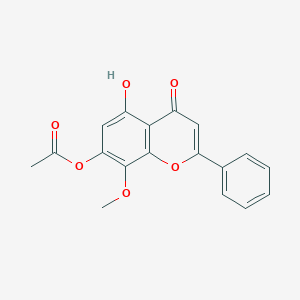
(1,1'-Biphenyl)-4,4'-diamine, 3-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1'-Biphenyl)-4,4'-diamine, 3-bromo- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 3-bromo-4,4'-diaminobiphenyl and has the chemical formula C12H10BrN2.
Mécanisme D'action
The mechanism of action of (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- in organic electronics is based on its ability to transport holes. When used as a hole-transporting material in OLEDs and OPVs, this compound facilitates the movement of positive charges (holes) from the anode to the active layer of the device. This process results in the emission of light in OLEDs and the generation of electricity in OPVs.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of (1,1'-Biphenyl)-4,4'-diamine, 3-bromo-. However, studies have shown that this compound is non-toxic and does not have any significant adverse effects on human health. It is important to note that this compound should be handled with care as it is a hazardous material.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal material for research purposes. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on (1,1'-Biphenyl)-4,4'-diamine, 3-bromo-. One of the primary areas of research is the development of new organic semiconductors that can be used in various electronic devices. Researchers are also investigating the potential applications of this compound in the field of optoelectronics, where it can be used in the development of new materials for light-emitting diodes and solar cells. Additionally, there is ongoing research on the synthesis of new derivatives of (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- that may have improved properties for specific applications.
Méthodes De Synthèse
The synthesis method of (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- involves the reaction of 3-bromoaniline with 4-bromo-1-benzeneboronic acid in the presence of a palladium catalyst. This reaction produces the desired compound, which can be purified using recrystallization techniques. The purity and yield of the compound can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Applications De Recherche Scientifique
(1,1'-Biphenyl)-4,4'-diamine, 3-bromo- has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic electronics. It has been found that (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound has also been used as a dopant in organic semiconductors to improve their electrical conductivity.
Propriétés
Numéro CAS |
108238-11-5 |
|---|---|
Nom du produit |
(1,1'-Biphenyl)-4,4'-diamine, 3-bromo- |
Formule moléculaire |
C12H11BrN2 |
Poids moléculaire |
263.13 g/mol |
Nom IUPAC |
4-(4-aminophenyl)-2-bromoaniline |
InChI |
InChI=1S/C12H11BrN2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7H,14-15H2 |
Clé InChI |
HRDVSBWJVVGOAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)Br)N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)Br)N |
Autres numéros CAS |
108238-11-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)








![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)